

Solvent Blue 38: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Solvent blue 38

Cat. No.: B1143369

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CAS Number: 1328-51-4

This in-depth technical guide provides a comprehensive overview of **Solvent Blue 38**, a synthetic dye with significant applications in research, particularly in the fields of histology and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the dye's properties, synthesis, and experimental applications.

Chemical and Physical Properties

Solvent Blue 38 is a member of the phthalocyanine class of dyes.^[1] It is recognized for its vibrant blue color and its solubility in various organic solvents. The following table summarizes its key quantitative properties.

Property	Value	Reference(s)
CAS Number	1328-51-4	[1][2][3][4][5][6][7]
Molecular Formula	C ₃₂ H ₁₆ CuN ₈ Na ₂ O ₆ S ₂	[1]
Molecular Weight	782.18 g/mol	[1]
Appearance	Dark blue, purple, or brown powder	[2]
Melting Point	~235 °C	[2]
Solubility	Soluble in methanol (1 mg/mL)	[7]

Synthesis Overview

The manufacturing process for **Solvent Blue 38** involves the disulfonation of copper phthalocyanine. This is achieved by heating copper phthalocyanine with fuming sulfuric acid at a temperature of 50-60 °C for 10 to 15 hours. The resulting disulfonated compound is then converted into an amine salt to yield the final product.[1][8]

Core Application: Histological Staining of Myelin

One of the most prominent applications of **Solvent Blue 38** is in the preparation of Luxol Fast Blue solution, a widely used stain for myelin in histological sections.[4][9] The dye exhibits a strong affinity for the lipoproteins that constitute the myelin sheath, staining them a distinct blue.[9][10] This property is invaluable for the microscopic examination of the central nervous system and the identification of demyelination, a hallmark of various neurodegenerative diseases.[8]

Mechanism of Staining

The staining mechanism of Luxol Fast Blue is understood to be an acid-base reaction. The basic lipoproteins of the myelin sheath replace the base of the dye molecule, leading to the formation of a salt and the characteristic blue staining.[5]

Experimental Protocol: Luxol Fast Blue Staining for Myelin

The following is a detailed protocol for the staining of myelin/myelinated axons in formalin-fixed, paraffin-embedded brain and spinal cord tissue sections. This procedure can also be adapted for frozen sections.

Reagents

- Luxol Fast Blue Solution (0.1%):
 - Luxol Fast Blue MBSN (**Solvent Blue 38**): 0.1 g
 - 95% Ethyl Alcohol: 100 mL
 - 10% Acetic Acid: 0.5 mL
 - Mix and filter before use. The solution can be stored and reused.[\[4\]](#)
- Lithium Carbonate Solution (0.05%):
 - Lithium Carbonate: 0.05 g
 - Distilled Water: 100 mL
- 70% Ethyl Alcohol
- Cresyl Violet Solution (0.1%) (for counterstaining):
 - Cresyl Violet Acetate: 0.1 g
 - Distilled Water: 100 mL
 - Just before use, add 5-10 drops of 10% acetic acid per 50 mL of stain.[\[4\]](#)

Procedure

- Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate them through a series of graded alcohols to 95% ethyl alcohol.[\[2\]](#)

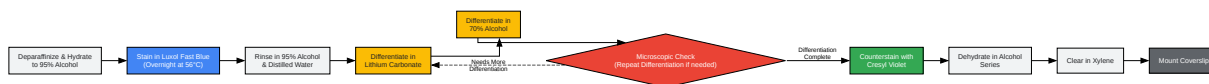
- **Staining:** Immerse the slides in the Luxol Fast Blue solution in a 56°C oven and leave them overnight. For frozen sections, the incubation time should not exceed 16 hours.[\[2\]](#)
- **Rinsing:** Rinse off the excess stain with 95% ethyl alcohol, followed by a rinse in distilled water.[\[2\]](#)
- **Differentiation (Part 1):** Differentiate the slides in the 0.05% lithium carbonate solution for approximately 30 seconds.[\[2\]](#)
- **Differentiation (Part 2):** Continue the differentiation process in 70% ethyl alcohol for another 30 seconds.[\[2\]](#)
- **Microscopic Check:** Rinse the slides in distilled water and examine them under a microscope. The gray matter should be clear, and the white matter should be sharply defined.[\[2\]](#) Repeat the differentiation steps if necessary.
- **Counterstaining:** Once differentiation is complete, place the slides in distilled water.[\[2\]](#) For counterstaining, immerse the slides in the cresyl violet solution for 30-40 seconds.[\[2\]](#)
- **Final Rinsing and Dehydration:** Rinse the slides in distilled water.[\[2\]](#) Differentiate in 95% ethyl alcohol for 5 minutes, checking microscopically.[\[2\]](#) Dehydrate the sections through two changes of 100% alcohol for 5 minutes each.[\[2\]](#)
- **Clearing and Mounting:** Clear the slides in two changes of xylene for 5 minutes each and then mount with a resinous medium.[\[2\]](#)

Expected Results

- **Myelin/Phospholipids:** Blue to green[\[2\]](#)
- **Neurons:** Violet (if counterstained with cresyl violet)[\[2\]](#)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Luxol Fast Blue staining protocol.



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Luxol Fast Blue Staining Workflow

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